![molecular formula C13H18BrCl2NO B1374558 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-92-7](/img/structure/B1374558.png)
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride”, also known as GBPP, is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties, as well as its potential biological applications1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds such as “4-(2-(2-Bromo-4-chlorophenoxy)ethyl)piperidine hydrochloride” are available2. The synthesis of GBPP might involve similar methods but this is speculative without specific literature or patent references.Molecular Structure Analysis
The exact molecular structure of GBPP is not provided in the search results. However, it’s known that the compound has a molecular weight of 355.1 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving GBPP are not detailed in the search results. Further research in scientific literature or consultation with a chemist would be necessary for a detailed understanding of its reactivity.Physical And Chemical Properties Analysis
GBPP has a molecular weight of 355.1 g/mol1. Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Metabolic Activity Research
- Metabolic Effects in Obese Rats: Research by Massicot, Steiner, and Godfroid (1985) demonstrated that chronic administration of a compound structurally similar to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride resulted in reduced food intake and weight gain in obese rats, along with an increase in free fatty acid concentration. This finding suggests potential applications in metabolic studies and obesity research (Massicot, Steiner, & Godfroid, 1985).
Antibacterial Potential
- Synthesis for Antibacterial Activity: A study by Iqbal et al. (2017) involved synthesizing compounds with a structure related to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride. They explored their antibacterial potentials, indicating the relevance of such compounds in developing new antibacterial agents (Iqbal et al., 2017).
Synthesis for Various Applications
- Synthesis for Potential Applications: Zheng Rui (2010) conducted research on the synthesis of derivatives structurally similar to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride. Such studies are crucial for the development of new compounds with potential applications in various fields of science and medicine (Zheng Rui, 2010).
Antimicrobial Activities
- Synthesis and Antimicrobial Screening: Ovonramwen et al. (2019) synthesized and screened a compound similar to 3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride for microbial activities. Such research highlights the potential of these compounds in the field of antimicrobial drug development (Ovonramwen, Owolabi, & Oviawe, 2019).
Impurity Identification in Pharmaceutical Compounds
- Impurity Identification in Drug Substances: A study by Liu et al. (2020) focused on identifying impurities in cloperastine hydrochloride, a piperidine derivative. This research is relevant for quality control and safety assessment in pharmaceuticals (Liu et al., 2020).
Anticancer Agent Development
- Synthesis of Cytotoxic and Anticancer Agents: Dimmock et al. (1998) synthesized a series of piperidine derivatives for potential use as cytotoxic and anticancer agents, demonstrating the significance of such compounds in cancer research (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Safety And Hazards
The safety and hazards associated with GBPP are not specified in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions of research involving GBPP are not specified in the search results. Given its unique properties and potential biological applications, it’s likely that further research will explore these aspects1.
Please note that this analysis is based on the information available from the search results and may not be fully comprehensive or accurate. For a detailed and accurate understanding, please refer to scientific literature or consult with a chemist.
Eigenschaften
IUPAC Name |
3-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCQZFZTYVDDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

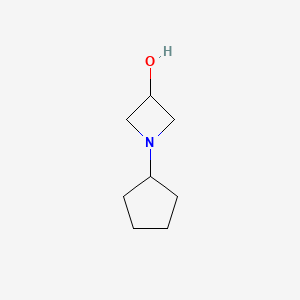
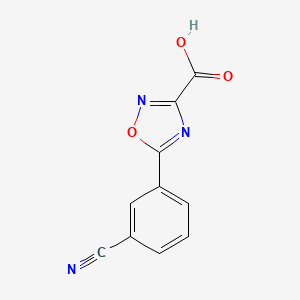
![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1374477.png)
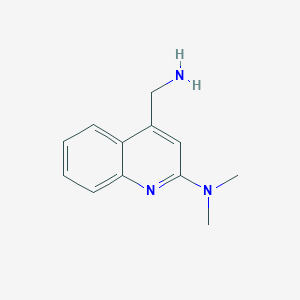
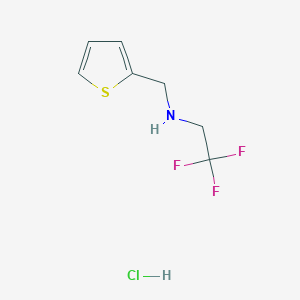
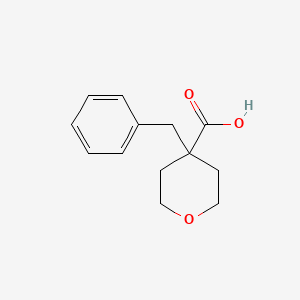
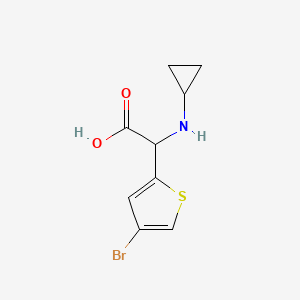
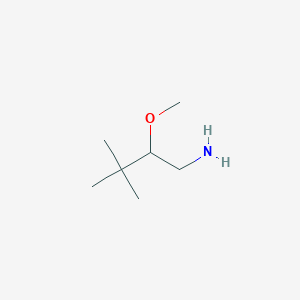
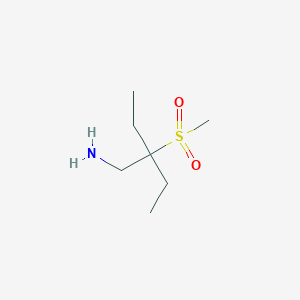
![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
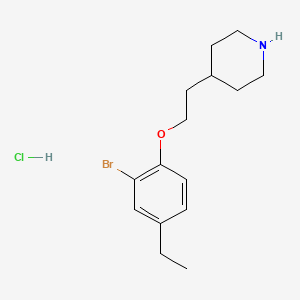
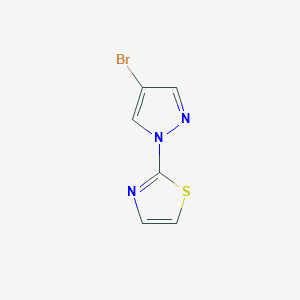
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)